molecular formula C8H10N2O B1514329 2-Isopropyl-4-pyrimidinecarbaldehyde CAS No. 944901-13-7

2-Isopropyl-4-pyrimidinecarbaldehyde

Cat. No. B1514329
CAS RN: 944901-13-7
M. Wt: 150.18 g/mol
InChI Key: IXTUBCRXFCUJQX-UHFFFAOYSA-N
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Description

2-Isopropyl-4-pyrimidinecarbaldehyde is a chemical compound with the empirical formula C8H10N2O . It is a solid substance and is used in early discovery research .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-4-pyrimidinecarbaldehyde can be represented by the SMILES string O=C([H])C1=CC=NC(C(C)C)=N1 . This indicates that the compound contains a pyrimidine ring with an isopropyl group and a formyl group attached to it .


Physical And Chemical Properties Analysis

2-Isopropyl-4-pyrimidinecarbaldehyde has a molecular weight of 150.18 . It is a solid substance . The compound’s InChI key is IXTUBCRXFCUJQX-UHFFFAOYSA-N .

Scientific Research Applications

Inhibitory Role in Viral Replication

2-Isopropyl-4-pyrimidinecarbaldehyde demonstrates potent antiviral properties, particularly as a pyrimidine analogue. For instance, 2',3'-didehydro-3'-deoxythymidine (d4T), a compound structurally related to pyrimidine, exhibits strong in vitro activity against HIV by acting as a reverse transcriptase inhibitor. This compound, after clinical trials, was considered promising for treating patients with AIDS or AIDS-related complex due to its ability to improve CD4 counts and decrease serum p24 antigen levels in most patients, although it presented a dose-limiting toxicity of sensory peripheral neuropathy (Browne et al., 1993).

Modulation of Immune Response and Inflammation

Compounds derived from pyrimidine, like leflunomide, an inhibitor of de-novo pyrimidine synthesis, have shown significant promise in treating rheumatoid arthritis. Leflunomide was found to be more effective than a placebo in reducing tender and swollen joint counts, signifying its role as a potential disease-modifying antirheumatic drug (Smolen et al., 1999).

Impact on Microbial Communities and Human Health

The influence of pyrimidine analogues extends to the human microbiota, as evidenced by studies on the antibiotic ciprofloxacin. This antibiotic, known to disrupt pyrimidine-related pathways, significantly alters the gut microbiota's taxonomic richness, diversity, and evenness. Although the community composition tends to revert to its original state post-treatment, some taxa do not recover even after six months, highlighting the long-term impact of such compounds on human health (Dethlefsen et al., 2008).

Role in Cellular Kinetics and Chemotherapy

Pyrimidine analogues like Bromodeoxyuridine (BrdUrd) are crucial in studying cell kinetics in malignancies. BrdUrd is incorporated into the DNA of proliferating cells, allowing the measurement of DNA-synthesizing cells and DNA synthesis time, which are vital parameters for planning chemotherapy and radiotherapy treatments. This approach, which has proven clinically feasible and reliable, could significantly impact the treatment of various malignancies (Riccardi et al., 1988).

Antioxidant Properties and DNA Protection

Research on antioxidants like rutin (quercetin-3-O-β-rutinoside) and its impact on DNA damage levels provides insights into the protective roles of pyrimidine derivatives. Studies employing methods like Liquid Chromatography‐tandem Mass Spectrometry (LC‐MS/MS) indicate that rutin supplementation can significantly elevate plasma flavonoids and decrease endogenous oxidation of pyrimidines in lymphocyte DNA, suggesting a potential antioxidant effect and a protective role against oxidative stress (Box et al., 2012).

Safety and Hazards

The compound is classified as a combustible solid . It has a WGK of 3 , indicating that it is highly hazardous to water . The flash point is not applicable .

properties

IUPAC Name

2-propan-2-ylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(2)8-9-4-3-7(5-11)10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTUBCRXFCUJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651025
Record name 2-(Propan-2-yl)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-4-pyrimidinecarbaldehyde

CAS RN

944901-13-7
Record name 2-(1-Methylethyl)-4-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944901-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Propan-2-yl)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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